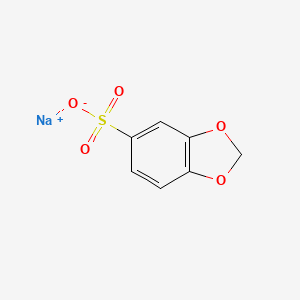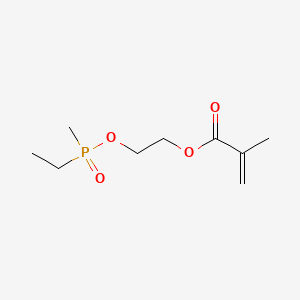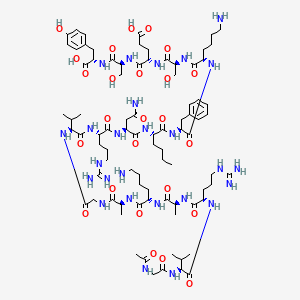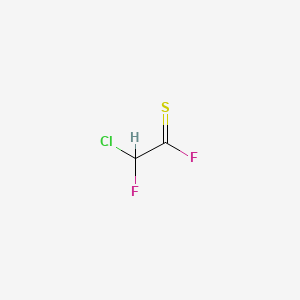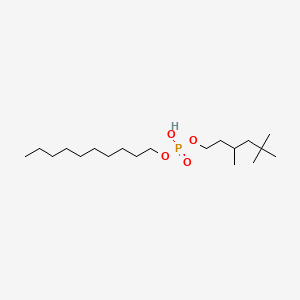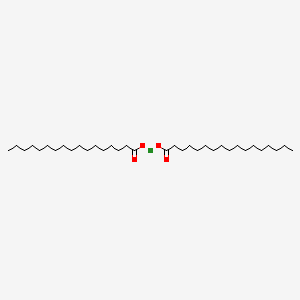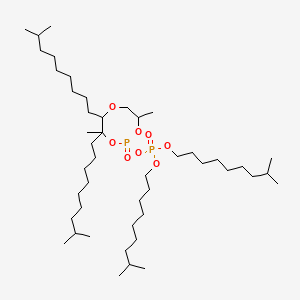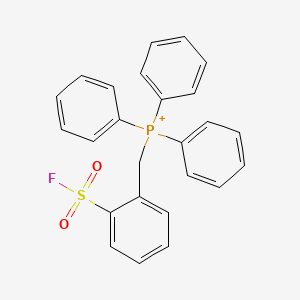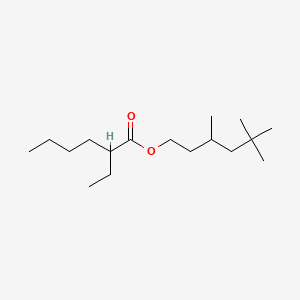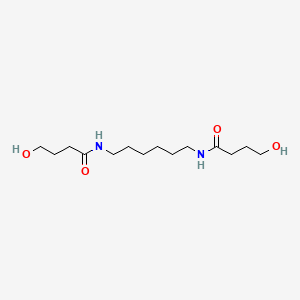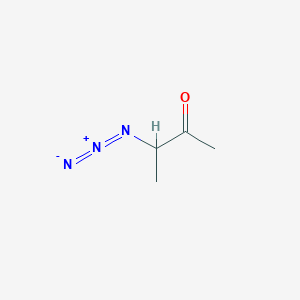
2-Butanone, 3-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-azido- is an organic compound with the molecular formula C4H8N3OThis compound is part of the broader class of azido ketones, which are known for their versatility and wide range of applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-azido- typically involves the azidonation of butanone. One common method is the reaction of butanone with sodium azide (NaN3) in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods
Industrial production methods for 2-Butanone, 3-azido- are similar to laboratory synthesis but are scaled up to meet demand. Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-azido- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as tin hydrides.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Tin hydrides, tris(trimethylsilyl)silane.
Cycloaddition Catalysts: Copper(I) catalysts for the Huisgen 1,3-dipolar cycloaddition.
Substitution Reagents: Various nucleophiles depending on the desired product.
Major Products
Amines: Formed by reduction of the azido group.
1,2,3-Triazoles: Formed by cycloaddition with alkynes.
Substituted Ketones: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Butanone, 3-azido- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butanone, 3-azido- primarily involves its reactive azido group. This group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are important in various biological and chemical processes . The azido group can also be reduced to an amine, which can further participate in a variety of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1-phenylethanone: Another azido ketone with similar reactivity but different applications due to its aromatic ring.
3-Azido-2-pentanone: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Uniqueness
2-Butanone, 3-azido- is unique due to its balance of reactivity and stability. The presence of the azido group makes it highly reactive in cycloaddition and reduction reactions, while the butanone backbone provides stability and ease of handling .
Properties
CAS No. |
98022-59-4 |
|---|---|
Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
3-azidobutan-2-one |
InChI |
InChI=1S/C4H7N3O/c1-3(4(2)8)6-7-5/h3H,1-2H3 |
InChI Key |
NRZNTCITZHGXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




